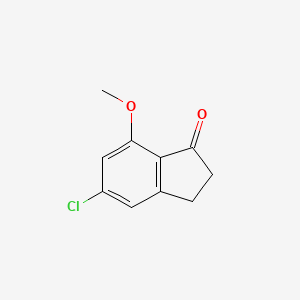

6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

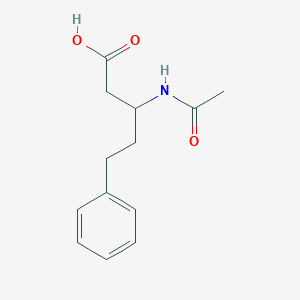

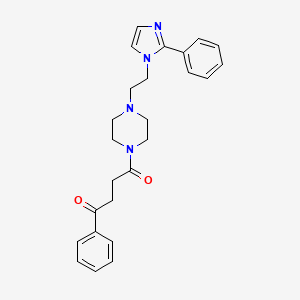

The compound “6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one” belongs to the class of organic compounds known as benzoxazepines . Benzoxazepines are compounds containing a benzene ring fused to an oxazepine. Oxazepine is a seven-membered heterocyclic compound with one oxygen atom and one nitrogen atom .

Synthesis Analysis

Benzoxazepine derivatives have been synthesized by a variety of methods . For instance, microwave heating has been used to synthesize pyrimido-oxazepine analogs . Cyclization of substituted isoindole derivatives has been used to access isoindolo [1,4]benzoxazinones and isoindolo [1,5]benzoxazepines . A novel 4,5-dihydro- 3H -spiro [1,5-benzoxazepine-2,4-piperidine] scaffold has been synthesized from ortho-hydroxyacetophenone and N -benzylpiperidone .Molecular Structure Analysis

The molecular structure of similar compounds like “8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one” has been analyzed . The InChI code for this compound is 1S/C9H8FNO2/c10-6-1-2-7-8 (5-6)13-4-3-11-9 (7)12/h1-2,5H,3-4H2, (H,11,12) .Chemical Reactions Analysis

Benzoxazepine derivatives have been involved in a variety of chemical reactions . For instance, Cu (I)-catalyzed cycloaddition of azido-alkynes has been used to synthesize 1 [1,2,3]triazolo [5,1-c] [1,4]benzoxazepine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one” include a molecular weight of 181.17 .Scientific Research Applications

Chemodivergent Formation

The compound can be used in the KOH-promoted chemodivergent benzannulation of ortho-fluorobenzamides with 2-propyn-1-ol . This process can afford either 1,4-benzoxazepin-5(4H)-ones or 1,3-benzoxazin-4(4H)-ones in good yields with high selectivity . The outcome depends greatly upon the use of solvents .

Solvent-Dependent Transformation

The compound is involved in solvent-dependent transformations . In DMSO, the intermolecular benzannulation produces seven-membered benzo-fused heterocycles of 1,4-benzoxazepin-5(4H)-ones . However, in MeCN, the six-membered benzo-fused heterocycles of 1,3-benzoxazin-4(4H)-ones are formed .

Nucleophilic Aromatic Substitution

The compound can undergo nucleophilic aromatic substitution . This process involves the substitution of one aromatic fluorine by the in situ formed alkoxy group, in the final opening of an epoxide intermediate .

Antibacterial Drug Development

The compound has potential applications in the development of antibacterial drugs . Several 3-substituted-2,6-difluorobenzamides have proved their ability to interfere with the bacterial cell division cycle by inhibiting the protein FtsZ .

Fluorescent Probe Development

The compound can be used in the development of a fluorescent probe . This is crucial for further investigation of the mechanism of action of potential antibacterial drugs .

Synthesis of Bicyclic Side Products

The compound can be used in the synthesis of bicyclic side products . An example is the obtainment of 6-fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][1,4]dioxin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide .

Safety and Hazards

The safety information for “8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

properties

IUPAC Name |

6-fluoro-4,5-dihydro-1,4-benzoxazepin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c10-7-2-1-3-8-6(7)4-11-9(12)5-13-8/h1-3H,4-5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTNYPHHKUUHKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2F)OCC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2403341.png)

![2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2403345.png)

![5-Benzyl-2-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2403355.png)

![4-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2403356.png)

![(E)-4-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid](/img/structure/B2403358.png)